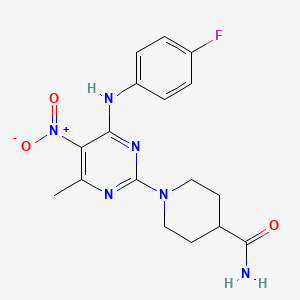

1-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide

Description

This compound is a pyrimidine derivative featuring a piperidine-4-carboxamide moiety substituted at position 2 of the pyrimidine ring. The pyrimidine core is further modified with a 4-fluorophenylamino group at position 4, a methyl group at position 6, and a nitro group at position 3. The nitro group and fluorophenyl substituent may enhance electron-deficient properties, influencing binding interactions with biological targets.

Properties

IUPAC Name |

1-[4-(4-fluoroanilino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN6O3/c1-10-14(24(26)27)16(21-13-4-2-12(18)3-5-13)22-17(20-10)23-8-6-11(7-9-23)15(19)25/h2-5,11H,6-9H2,1H3,(H2,19,25)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMGKJCHNOOPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide represents a class of pyrimidine derivatives with potential therapeutic applications. Its structure suggests a multifaceted biological activity, primarily due to the presence of functional groups that can interact with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a piperidine ring, a pyrimidine moiety, and a fluorophenyl group. The molecular formula is , with significant implications for its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that similar pyrimidine derivatives show promise as antiviral agents, particularly against RNA viruses. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis pathways .

- Antiparasitic Activity : Compounds in this class have been evaluated for their efficacy against malaria parasites, targeting PfATP4, an essential protein for parasite survival. Modifications to the chemical structure can enhance potency and metabolic stability .

- Antimicrobial Properties : The antibacterial and antifungal activities of related compounds have been documented. These activities are often influenced by the presence of electron-withdrawing or donating groups on the piperidine ring, affecting the compound's interaction with bacterial membranes .

Antiviral Studies

A study focusing on N-Heterocycles demonstrated that specific substitutions at the C-2 and N-3 positions of pyrimidine derivatives can significantly enhance antiviral activity. For instance, compounds with a 2,6-dihalophenyl group exhibited increased efficacy against measles virus in vitro, suggesting that similar modifications could be beneficial for 1-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide .

Antiparasitic Efficacy

In vitro assays have shown that modifications to the pyrimidine scaffold can lead to improved activity against Plasmodium falciparum. For example, incorporating polar functionalities has been linked to enhanced solubility and bioavailability without compromising antiparasitic activity .

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 0.064 | Antiparasitic |

| Compound B | 0.115 | Antiparasitic |

| Compound C | 0.090 | Antiparasitic |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various studies. Modifications on the piperidine ring have shown varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria. The introduction of hydroxy or nitro groups on the phenyl ring has been particularly effective in enhancing these properties .

Case Studies

- Antiviral Activity in Measles Virus Models : A series of pyrimidine derivatives were tested for their antiviral properties, revealing that specific substitutions led to lower EC50 values compared to standard antiviral agents .

- Antimalarial Efficacy in Mouse Models : In vivo studies demonstrated that optimized analogs of pyrimidine derivatives could effectively inhibit malaria parasites in mouse models, highlighting their potential as new therapeutic agents .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is , which indicates a complex structure suitable for various biological interactions.

Structural Representation

The compound features a piperidine ring, a pyrimidine moiety, and a fluorophenyl group, contributing to its biological activity. The presence of nitro and carboxamide groups enhances its pharmacological properties.

Antimalarial Activity

Research has indicated that compounds similar to 1-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide can target the PfATP4 protein in Plasmodium falciparum, the malaria-causing parasite.

Case Study: PfATP4 Inhibition

A study focused on optimizing dihydroquinazolinone derivatives showed that modifications could enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity. Compounds targeting PfATP4 displayed significant efficacy in mouse models of malaria, suggesting that similar strategies could be applied to the compound .

Antiviral Properties

The compound's structural characteristics suggest potential antiviral applications. Research into N-Heterocycles has demonstrated that certain derivatives exhibit activity against viral infections.

Case Study: Antiviral Activity

In vitro studies have shown that related compounds can inhibit viral replication at low concentrations (e.g., EC50 values around 0.20 μM), indicating that modifications to the piperidine-pyrimidine framework might yield effective antiviral agents .

Anticancer Research

The compound's ability to interfere with cellular processes makes it a candidate for anticancer therapies. Its structural analogs have been studied for their effects on cancer cell lines.

Case Study: Cancer Cell Line Studies

Research has demonstrated that specific modifications to the pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effectiveness (EC50) | Reference |

|---|---|---|---|

| Antimalarial | PfATP4 | 30% reduction at 40 mg/kg | |

| Antiviral | Viral Replication | 0.20 μM | |

| Anticancer | Cancer Cell Lines | Variable (up to 5 μM) |

Table 2: Structural Modifications and Their Effects

| Modification Type | Change Description | Impact on Activity |

|---|---|---|

| Nitro Group | Added to pyrimidine | Increased solubility |

| Fluoro Group | Substituted on phenyl | Enhanced binding affinity |

| Carboxamide Group | Present on piperidine | Improved metabolic stability |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1 N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

- Core Structure : Shares the 6-methylpyrimidine backbone but lacks the nitro group and piperidine-4-carboxamide moiety.

- Substituents: A 4-methoxyphenylaminomethyl group at position 5 instead of a nitro group. A phenyl group at position 2 rather than piperidine-4-carboxamide.

- Biological Implications: Demonstrated antibacterial and antifungal activity due to the pyrimidine scaffold and substituent flexibility .

- Key Difference : The absence of a nitro group may reduce electrophilicity, limiting covalent interactions with target enzymes compared to the nitro-substituted target compound.

2.2 Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate ()

- Core Structure : Similar pyrimidine ring but with a carboxylate ester at position 5 instead of a nitro group.

- Substituents: A 4-fluorophenyl group at position 4 (analogous to the target compound’s 4-fluorophenylamino group). A methylsulfonylamino group at position 2.

- Functional Impact: The carboxylate ester introduces hydrophilicity, contrasting with the nitro group’s electron-withdrawing effects. Methylsulfonylamino may enhance metabolic stability compared to the piperidine-4-carboxamide group .

2.3 4-(4-Fluorophenyl)-4-hydroxy piperidine derivatives ()

- Core Structure : Piperidine ring substituted with 4-fluorophenyl and hydroxy groups, lacking the pyrimidine scaffold.

- Functional Relevance :

2.4 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide ()

- Core Structure : Piperidine-4-carboxamide linked to a nitro-substituted fluorophenyl group.

- Comparison :

Comparative Analysis Table

Research Findings and Implications

- Electron-Withdrawing Effects : The nitro group in the target compound may enhance reactivity toward nucleophilic targets (e.g., DNA or enzyme active sites) compared to methoxy or carboxylate substituents in analogs .

- Hydrogen Bonding : The piperidine-4-carboxamide group could mimic natural ligands in receptor-binding pockets, similar to hydroxy-substituted piperidines in .

- Synthetic Flexibility : The pyrimidine scaffold allows modular substitution, as demonstrated in and , enabling optimization of pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.